8-Hydroxydemethylclomipramine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

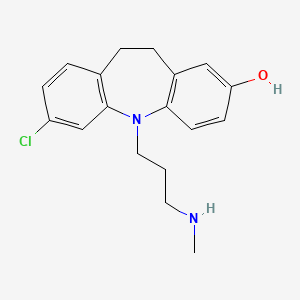

8-Hydroxydemethylclomipramine is a chemical compound with the molecular formula C18H21ClN2O and a molecular weight of 316.825 g/mol . It is a metabolite of clomipramine, a tricyclic antidepressant used primarily in the treatment of obsessive-compulsive disorder. The compound is characterized by the presence of a hydroxyl group at the 8th position and the absence of a methyl group compared to its parent compound, clomipramine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydemethylclomipramine typically involves the demethylation of clomipramine followed by hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxydemethylclomipramine undergoes various chemical reactions, including:

Oxidation: Introduction of an additional hydroxyl group.

Reduction: Removal of oxygen atoms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .

Scientific Research Applications

8-Hydroxydemethylclomipramine has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.

Mechanism of Action

The mechanism of action of 8-Hydroxydemethylclomipramine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin reuptake inhibitor, increasing the levels of serotonin in the synaptic cleft and enhancing neurotransmission . The compound also affects norepinephrine reuptake to a lesser extent, contributing to its antidepressant effects .

Molecular Targets and Pathways:

Serotonin Transporters: Inhibition of serotonin reuptake.

Norepinephrine Transporters: Partial inhibition of norepinephrine reuptake.

Receptor Modulation: Interaction with various neurotransmitter receptors, including histamine and adrenergic receptors.

Comparison with Similar Compounds

Clomipramine: The parent compound, primarily used as an antidepressant.

Desmethylclomipramine: Another metabolite with similar pharmacological properties.

Imipramine: A structurally related tricyclic antidepressant with similar therapeutic uses.

Uniqueness: 8-Hydroxydemethylclomipramine is unique due to its specific hydroxylation and demethylation, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can lead to differences in efficacy, side effects, and metabolic pathways compared to its parent compound and other similar compounds .

Biological Activity

8-Hydroxydemethylclomipramine (8-OH-DMCl) is a significant metabolite of the tricyclic antidepressant clomipramine, which is primarily known for its use in treating obsessive-compulsive disorder (OCD) and major depressive disorder. This article explores the biological activity of 8-OH-DMCl, including its pharmacological properties, mechanisms of action, and clinical relevance.

Overview of Clomipramine and Its Metabolites

Clomipramine is extensively metabolized in the liver, primarily through N-demethylation to form desmethylclomipramine (DMCl), followed by hydroxylation to produce 8-hydroxydesmethylclomipramine (8-OH-DMCl) and other metabolites. The metabolic pathways are predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP1A2 .

Key Metabolites of Clomipramine

| Metabolite | Formation Mechanism | Activity |

|---|---|---|

| Clomipramine | Parent compound | Antidepressant |

| Desmethylclomipramine | N-Demethylation of clomipramine | Active |

| 8-Hydroxyclomipramine | 8-Hydroxylation of clomipramine | Active |

| 8-Hydroxydesmethylclomipramine | 8-Hydroxylation of DMCl | Active but unclear in vivo |

| Didemethylclomipramine | Further N-demethylation of DMCl | Unknown |

Pharmacological Properties

Mechanism of Action : Both clomipramine and its metabolites, including 8-OH-DMCl, primarily exert their effects through the inhibition of serotonin reuptake. Clomipramine has a stronger affinity for the serotonin transporter (SERT) compared to other tricyclic antidepressants . The increased serotonergic activity is believed to contribute to its therapeutic effects in mood disorders.

Clinical Relevance : While clomipramine is well-studied and widely used, the clinical significance of 8-OH-DMCl remains less clear. Research indicates that this metabolite possesses pharmacological activity but lacks extensive clinical data to establish its efficacy or safety profile independently .

Biological Activity Studies

Research into the biological activity of 8-OH-DMCl has yielded mixed results. Some studies suggest that it may contribute to the overall therapeutic effect of clomipramine due to its active nature, while others indicate that its role is minimal compared to the parent compound and DMCl.

Case Studies

- Intravenous Clomipramine Treatment : In a study involving patients with OCD treated with intravenous clomipramine, some metabolites were monitored. Patients exhibited varying responses, with those who had higher plasma levels of clomipramine showing more significant symptom reduction. However, the specific contributions of 8-OH-DMCl were not isolated in these findings .

- Serotonin Levels : A correlation was noted between cerebrospinal fluid levels of serotonin metabolites (5-HIAA) and patient responses to clomipramine treatment. The role of 8-OH-DMCl in modulating these levels was not directly assessed but suggests potential involvement in serotonergic pathways .

Properties

CAS No. |

104061-28-1 |

|---|---|

Molecular Formula |

C18H21ClN2O |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

9-chloro-11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

InChI |

InChI=1S/C18H21ClN2O/c1-20-9-2-10-21-17-8-7-16(22)11-14(17)4-3-13-5-6-15(19)12-18(13)21/h5-8,11-12,20,22H,2-4,9-10H2,1H3 |

InChI Key |

MRLCQGACIDFFSH-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.